molecular formula C16H14N2OS2 B2962105 (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one CAS No. 691869-00-8

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Cat. No.: B2962105
CAS No.: 691869-00-8
M. Wt: 314.42
InChI Key: WDKDRHPDBKTMAS-BQYQJAHWSA-N
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Description

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies have synthesized novel classes of derivatives similar to the target compound, demonstrating significant antimicrobial activities against various microorganisms. For instance, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[1,3,4]thiadiazoles were shown to have antibacterial and antifungal activities (Belavagi et al., 2015). Another study reported the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives with significant levels of antimicrobial activity (Kaplancıklı et al., 2004).

Anti-inflammatory and Antitumor Effects

The anti-inflammatory activity was observed in isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles, which showed higher potencies in an adjuvant arthritic rat assay, indicating potential applications in anti-inflammatory drug development (Lantos et al., 1984). Furthermore, a study on thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety revealed marked in vitro antitumor activity against several human cancer cell lines, suggesting their potential in anticancer therapy (El‐All et al., 2015).

Properties

IUPAC Name

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-12(19)7-8-14-15(17-16-18(14)9-10-20-16)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDRHPDBKTMAS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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